molecular formula C6H11NO3 B12886350 (R)-Methyl 5-methylisoxazolidine-5-carboxylate

(R)-Methyl 5-methylisoxazolidine-5-carboxylate

Cat. No.: B12886350
M. Wt: 145.16 g/mol
InChI Key: QFAGLQNRTHQKEK-ZCFIWIBFSA-N
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Description

®-Methyl 5-methylisoxazolidine-5-carboxylate is a chiral compound belonging to the isoxazolidine family Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 5-methylisoxazolidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. The reaction conditions often include:

  • Solvent: Dichloromethane or toluene
  • Temperature: Room temperature to reflux
  • Catalysts: Lewis acids such as zinc chloride or aluminum chloride

Industrial Production Methods

Industrial production methods for ®-Methyl 5-methylisoxazolidine-5-carboxylate would likely involve optimizing the synthetic route for large-scale production. This could include:

  • Continuous flow reactors for efficient mixing and heat transfer
  • Use of green chemistry principles to minimize waste and energy consumption

Chemical Reactions Analysis

Types of Reactions

®-Methyl 5-methylisoxazolidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxazolidinones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the nitrogen or oxygen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol

    Substitution: Alkyl halides, base catalysts like sodium hydroxide

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amines

    Substitution: Alkylated isoxazolidines

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Methyl 5-methylisoxazolidine-5-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved could include:

    Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 5-methylisoxazolidine-5-carboxylate
  • 5-Methylisoxazolidine-5-carboxylic acid
  • 5-Methylisoxazolidine-3-carboxylate

Comparison

    Chirality: ®-Methyl 5-methylisoxazolidine-5-carboxylate is the enantiomer of (S)-Methyl 5-methylisoxazolidine-5-carboxylate, and they may exhibit different biological activities.

    Functional Groups: The presence of the methyl ester group in ®-Methyl 5-methylisoxazolidine-5-carboxylate distinguishes it from other isoxazolidine derivatives.

    Reactivity: The specific reactivity of ®-Methyl 5-methylisoxazolidine-5-carboxylate may differ from similar compounds due to its unique structure.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl (5R)-5-methyl-1,2-oxazolidine-5-carboxylate

InChI

InChI=1S/C6H11NO3/c1-6(5(8)9-2)3-4-7-10-6/h7H,3-4H2,1-2H3/t6-/m1/s1

InChI Key

QFAGLQNRTHQKEK-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@]1(CCNO1)C(=O)OC

Canonical SMILES

CC1(CCNO1)C(=O)OC

Origin of Product

United States

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